molecular formula C19H15ClN2O4 B2944513 3-(2H-1,3-benzodioxol-5-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide CAS No. 854042-63-0

3-(2H-1,3-benzodioxol-5-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide

Cat. No.: B2944513
CAS No.: 854042-63-0
M. Wt: 370.79
InChI Key: OKWSTZVGLXIEGE-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C19H15ClN2O4 and its molecular weight is 370.79. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Hydrogenation Catalysts

Rigid P-chiral phosphine ligands demonstrate significant utility in the asymmetric hydrogenation of functionalized alkenes. These catalysts, including variants such as DioxyBenzP*, have shown high catalytic activities and excellent enantioselectivities. This has enabled the efficient preparation of chiral pharmaceutical ingredients, highlighting the molecule's potential in facilitating asymmetric syntheses (Imamoto et al., 2012).

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has been explored, leading to anti-inflammatory and analgesic agents. Compounds synthesized include benzodifuranyl derivatives and oxadiazepines, demonstrating significant COX-1/COX-2 inhibition and analgesic activities. This research underscores the compound's versatility in generating bioactive heterocycles (Abu‐Hashem et al., 2020).

Neuroleptic Properties

The compound has been examined for its neuroleptic properties, specifically its selective antidopaminergic activity. It has shown potent and long-lasting inhibitory effects on behaviors induced by apomorphine and methamphetamine, suggesting its potential as a neuroleptic drug with selective action on dopamine receptors (Usuda et al., 2004).

Hydrogen Bond Strengthening

Research into heteroconjugated systems, including those similar in structure to the compound , has provided insights into the strengthening of N–H⋯O hydrogen bonds. These findings are pivotal for understanding molecular interactions in various chemical and biological systems (Bertolasi et al., 1995).

Spiro[indane-1,3′-thiophene] Derivatives

Studies on spiro[indane-1,3′-thiophene] derivatives have unveiled new rearrangement processes that involve the opening of the cycloalkane ring. These processes are essential for the development of novel synthetic pathways in organic chemistry (Bogdanowicz-Szwed et al., 2010).

Cyclocondensation Reactions

The compound has been involved in cyclocondensation reactions with amidines and hydrogen sulfide, showcasing its utility in synthesizing a variety of heterocyclic structures. This research contributes to the expansion of synthetic methodologies for constructing complex molecules (Demidchuk et al., 2009).

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-11-5-15(17(24-2)8-14(11)20)22-19(23)13(9-21)6-12-3-4-16-18(7-12)26-10-25-16/h3-8H,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWSTZVGLXIEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.